molecular formula C4H5N3OS2 B194326 2-Acetylamino-5-mercapto-1,3,4-thiadiazole CAS No. 32873-56-6

2-Acetylamino-5-mercapto-1,3,4-thiadiazole

Cat. No. B194326
CAS RN: 32873-56-6
M. Wt: 175.2 g/mol
InChI Key: DWSMAMSVZRCQMP-UHFFFAOYSA-N
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Description

2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AMT) is a non-toxic organic molecule . It and similar compounds are currently studied as possible diuretics, antimicrobial and anticancer agents . Another application of AMT is its use as a corrosion inhibitor . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole . The process involves heating 2-amino-5-mercapto-1,3,4-thiadiazole, glacial acetic acid, and acetic anhydride together, refluxing for 1.5 hours to obtain the desired product .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .

Scientific Research Applications

Corrosion Inhibition

2-Acetylamino-5-mercapto-1,3,4-thiadiazole has been identified as an effective corrosion inhibitor. Varvara et al. (2008) studied its use in preventing bronze corrosion in aqueous solutions, demonstrating its potential in reducing both cathodic and anodic current densities, which suggests a strong inhibition of the corrosion process (Varvara, Muresan, Rahmouni, & Takenouti, 2008).

Chemical Synthesis and Characterization

Chen Hong-bo (2009) explored the synthesis of 2,5-disubstitute-1,3,4-thiadiazole, utilizing 2-Acetylamino-5-mercapto-1,3,4-thiadiazole as a key intermediate. This study focused on optimizing conditions for the synthesis of these derivatives, important for various chemical applications (Chen Hong-bo, 2009).

Conductometric Analysis

Mirel et al. (1998) investigated the use of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole derivatives in the conductometric analysis of Pb(II) and Cd(II), establishing a new method for the quantitative analysis of these metals (Mirel, Roman, Forizs, & Kun, 1998).

Inhibition of Enzyme Activity

Arslan (2001) studied the inhibitory effects of 2-acetylamino-1,3,4-thiadiazole derivatives on bovine carbonic anhydrase, an enzyme important in various physiological processes. These compounds showed noncompetitive inhibition, which could have implications in medical research (Arslan, 2001).

Antimicrobial Applications

Sah et al. (2014) synthesized formazans from derivatives of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole and evaluated their antimicrobial properties. These compounds exhibited moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Electrochemical Analysis

Mirel et al. (1998) also conducted an electrochemical study of 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives, using carbon paste electrodes. This research offers insights into the electrochemical properties of these compounds, which can be useful in sensor development (Mirel, Sandulescu, Kauffmann, & Roman, 1998).

properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSMAMSVZRCQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186535
Record name 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
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Molecular Weight

175.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylamino-5-mercapto-1,3,4-thiadiazole

CAS RN

32873-56-6
Record name 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
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Record name 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
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Record name 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
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Record name N-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide
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Record name N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
ÁF Szőke, GS Szabo, Z Hórvölgyi, E Albert… - International journal of …, 2020 - Elsevier
Chitosan (Chit) coatings were applied on zinc substrates by the dip-coating method. Subsequently, the coatings were impregnated with a corrosion inhibitor, 2-Acetylamino-5-mercapto-…
Number of citations: 15 www.sciencedirect.com
SA Al-Jibori, EGH Al-Saraj, N Hollingsworth, G Hogarth - Polyhedron, 2012 - Elsevier
Reaction of Na 2 PdCl 4 with 2-acetylamino-5-mercapto-1,3,4-thiadiazole (amtaH) in methanol or in acetone/NEt 3 affords the dinuclear palladium complex Pd 2 (μ-amta) 4 in which four …
Number of citations: 16 www.sciencedirect.com
M Tang, Y Chen, B Feng, KC Corin - Colloids and Surfaces A …, 2023 - Elsevier
Separating chalcopyrite and molybdenite is difficult owing to their similarly high floatability. Accordingly, this paper considers the depressant 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT…
Number of citations: 0 www.sciencedirect.com
T Rauckyte, B Szejnuk - Ecological Chemistry and Engineering. A, 2010 - infona.pl
The results of the research concerning the effect of 1,3,4-thiadiazole derivatives on fungicidal Candida albicans are discussed. In all the conducted tests the reference strain of Candida …
Number of citations: 3 www.infona.pl
H Loghmani-Khouzani, T Rauckyte… - … , Sulfur, and Silicon …, 2007 - Taylor & Francis
1 H, 13 C and 15 N NMR spectra of 2-acetylamino-1,3,4-thiadiazole and its 5-substituted derivatives have been measured and assigned based on reference data, as well as homo- and …
Number of citations: 6 www.tandfonline.com
R Pourtaghavi Talemi, S Bakhtiari… - Iranian chemical …, 2014 - icc.journals.pnu.ac.ir
In the present study, we investigate the potentiometric behavior of Cu2+ carbon paste electrodes based on two mercapto compounds 2-Ethylmino-5-Mercapto-1,3,4-Thiadiazole (EAMT) …
Number of citations: 3 icc.journals.pnu.ac.ir
T Rauckyte-Żak, B Szejniuk - Ecological Chemistry and …, 2011 - yadda.icm.edu.pl
The paper presents the results of microbiological research carried out with the living microorganisms participation and in the domestic sewage and sludge from municipal sewage …
Number of citations: 3 yadda.icm.edu.pl
M Tang, Y Chen, B Feng - Available at SSRN 4420966 - papers.ssrn.com
Given that both chalcopyrite and molybdenite have high floating properties, it is a challenge to separate these two minerals through flotation. The depressant 2-Amino-5-mercapto-1, 3, 4…
Number of citations: 0 papers.ssrn.com
ÁF Szőke, GS Szabó, Z Hórvölgyi, E Albert… - Book of - scholar.archive.org
Polymeric coatings offer a versatile alternative in corrosion prevention. The incorporation of inhibitors or structural modifications can greatly increase their anticorrosive effect [1, 2]. …
Number of citations: 4 scholar.archive.org
S Talath, AK Gadad - European journal of medicinal chemistry, 2006 - Elsevier
In the present study, a series of 7-[4-(5-amino-1,3,4 thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives VIIa–d were synthesized in good yields and characterized by IR, 1 …
Number of citations: 161 www.sciencedirect.com

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